molecular formula C15H19N5 B2753175 N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 2341606-94-6

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

Cat. No.: B2753175
CAS No.: 2341606-94-6
M. Wt: 269.352
InChI Key: TUQRWJLLRSDKBQ-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C15H19N5. It is known for its applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring and a piperazine moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is tyrosine kinases , specifically the Abelson tyrosine kinase domain . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby regulating cell proliferation and survival.

Mode of Action

This compound, similar to Imatinib, binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, preventing further signal transduction and leading to a decrease in cell proliferation.

Result of Action

The result of the action of this compound is a decrease in cell proliferation, particularly in cells that have overactive tyrosine kinase signaling pathways. This makes it a potential therapeutic agent for conditions like leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRWJLLRSDKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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